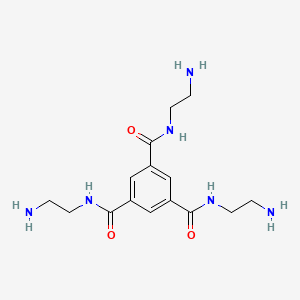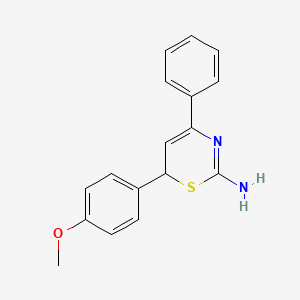
6H-1,3-Thiazin-2-amine, 6-(4-methoxyphenyl)-4-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6H-1,3-Thiazin-2-amine, 6-(4-methoxyphenyl)-4-phenyl- is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound belongs to the thiazine family, which is known for its diverse pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6H-1,3-Thiazin-2-amine, 6-(4-methoxyphenyl)-4-phenyl- typically involves the condensation-cyclization reaction of 4,6-diphenyl-6H-1,3-thiazin-2-amine, aromatic aldehyde, and thioglycolic acid in polypropylene glycol at 110°C . The structure of the newly synthesized compounds is established based on their spectral data and elemental analysis .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
6H-1,3-Thiazin-2-amine, 6-(4-methoxyphenyl)-4-phenyl- undergoes various chemical reactions, including:
Condensation Reactions: Formation of thiazolidinone derivatives through condensation with aromatic aldehydes and thioglycolic acid.
Cyclization Reactions: Involving the formation of heterocyclic rings.
Common Reagents and Conditions
Aromatic Aldehydes: Used in condensation reactions.
Thioglycolic Acid: Facilitates cyclization reactions.
Polypropylene Glycol: Serves as the reaction medium at elevated temperatures (110°C).
Major Products
The major products formed from these reactions are thiazolidinone derivatives, which have shown potential biological activities .
科学的研究の応用
作用機序
The exact mechanism of action of 6H-1,3-Thiazin-2-amine, 6-(4-methoxyphenyl)-4-phenyl- is not fully understood. it is believed to exert its effects by interacting with microbial cell membranes, leading to disruption of cellular processes and ultimately cell death . The compound’s structure allows it to bind to specific molecular targets, inhibiting their function and contributing to its antimicrobial properties .
類似化合物との比較
Similar Compounds
4-(4-methoxyphenyl)-6-(pyridin-3-yl)-6H-1,3-thiazin-2-amine: Another thiazine derivative with similar synthetic routes and biological activities.
N-Methyl derivative of 4-(2-bromonaphthalen-6-yl)-6-aryl-6H-1,3-thiazin-2-amines: Known for its antimicrobial properties.
特性
CAS番号 |
145353-39-5 |
|---|---|
分子式 |
C17H16N2OS |
分子量 |
296.4 g/mol |
IUPAC名 |
6-(4-methoxyphenyl)-4-phenyl-6H-1,3-thiazin-2-amine |
InChI |
InChI=1S/C17H16N2OS/c1-20-14-9-7-13(8-10-14)16-11-15(19-17(18)21-16)12-5-3-2-4-6-12/h2-11,16H,1H3,(H2,18,19) |
InChIキー |
NIKCCCWJHJFFSZ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2C=C(N=C(S2)N)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


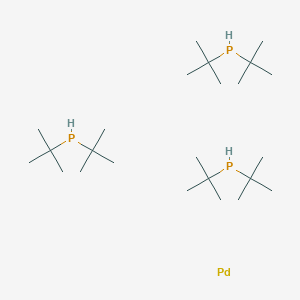
![2H-Naphtho[2,3-b]pyran, 3,4-dihydro-](/img/structure/B12555723.png)
![[Butyl(dimethyl)silyl]methyl (2,4-dichlorophenoxy)acetate](/img/structure/B12555724.png)
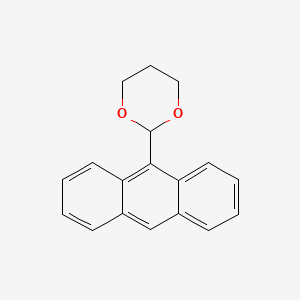
![2,2'-Methylenebis[5-(furan-2-yl)-1,3,4-oxadiazole]](/img/structure/B12555728.png)
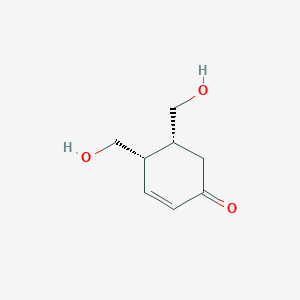
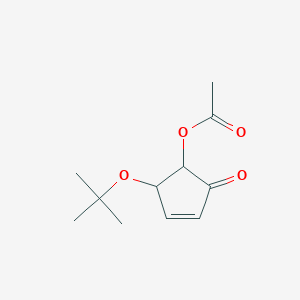
![5-[(4-Chlorophenyl)methylidene]-3-(diethylaminomethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12555757.png)
![1H-Benz[f]inden-1-one](/img/structure/B12555760.png)
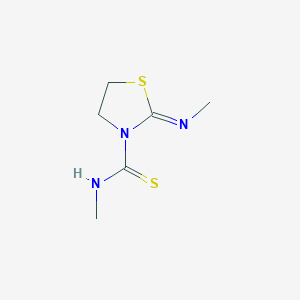
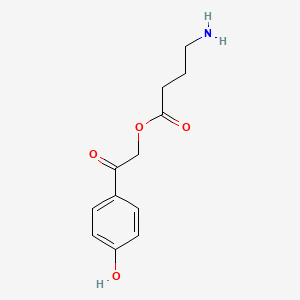
![2-Methyl-5-{[(2S)-1-methylpyrrolidin-2-yl]methoxy}pyridine](/img/structure/B12555786.png)

